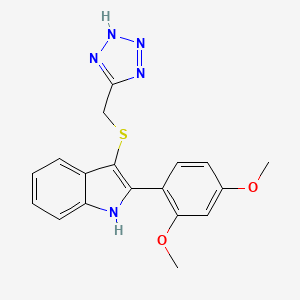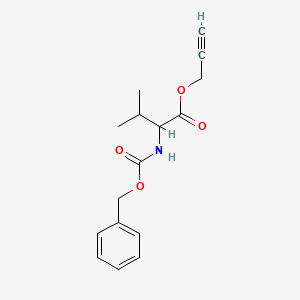
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is a synthetic compound often used in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical synthesis. The 3,3-dimethylalanine moiety provides steric hindrance, while the 2-propynyl ester group introduces a reactive alkyne functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester typically involves multiple steps:
Protection of the amine group: The amine group of 3,3-dimethylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with propargyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 2-propynyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process typically involves:
- Large-scale protection of the amine group using Cbz-Cl.
- Esterification using propargyl alcohol and DCC.
- Purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester undergoes various chemical reactions, including:
Hydrogenation: The alkyne group can be hydrogenated to form the corresponding alkane.
Nucleophilic substitution: The ester group can undergo nucleophilic substitution reactions.
Deprotection: The Cbz group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) in the presence of hydrogen.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2.
Nucleophilic substitution: Nucleophiles such as amines or alcohols.
Deprotection: Pd-C, H2 in methanol.
Major Products Formed
Hydrogenation: Formation of the corresponding alkane.
Nucleophilic substitution: Formation of substituted esters or amides.
Deprotection: Formation of the free amine.
Aplicaciones Científicas De Investigación
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of prodrugs and drug delivery systems.
Bioconjugation: The alkyne group allows for click chemistry reactions, facilitating the conjugation of biomolecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester involves its reactivity due to the presence of the alkyne and ester groups. The compound can undergo click chemistry reactions, forming stable triazole linkages with azides. The Cbz group protects the amine during synthesis and can be selectively removed to reveal the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in having a Cbz protecting group but differs in the amino acid backbone.
N-Benzyloxycarbonyl-L-2,3-diaminopropionic acid: Contains a Cbz group and is used in peptide synthesis.
N-Benzyloxycarbonyl-L-aspartic acid: Another Cbz-protected amino acid used in synthetic chemistry.
Uniqueness
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is unique due to the combination of steric hindrance from the 3,3-dimethyl group and the reactivity of the 2-propynyl ester. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Propiedades
Número CAS |
73680-52-1 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H19NO4/c1-4-10-20-15(18)14(12(2)3)17-16(19)21-11-13-8-6-5-7-9-13/h1,5-9,12,14H,10-11H2,2-3H3,(H,17,19) |
Clave InChI |
AHVKUWXEUVEHIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC#C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


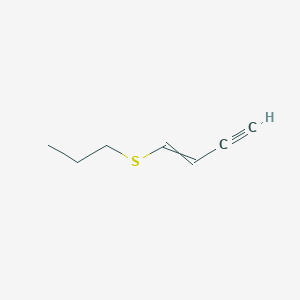
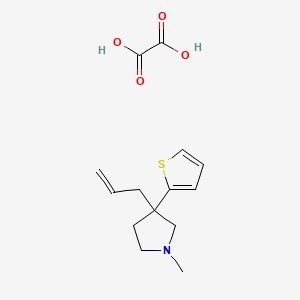
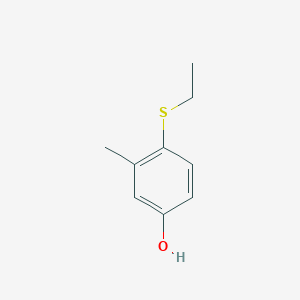
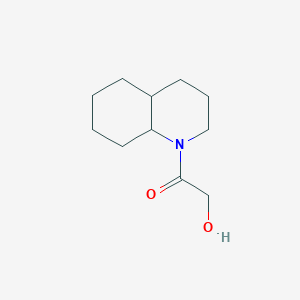
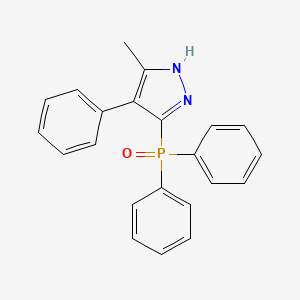
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
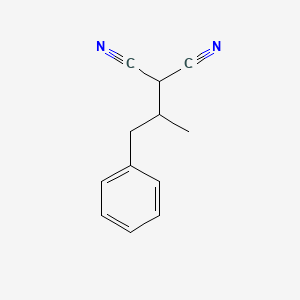


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)



